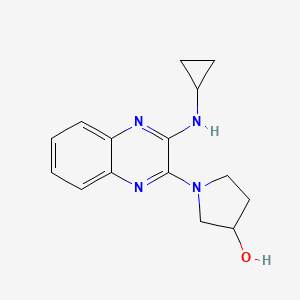
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride
Übersicht
Beschreibung
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride, also known as TAK-063, is a novel compound that has been developed for potential use in the treatment of various psychiatric disorders. TAK-063 is a selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
Wirkmechanismus
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride works by inhibiting the reuptake of glycine, which is an important co-agonist of the NMDA receptor. By increasing the availability of glycine, N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride enhances NMDA receptor function, leading to improved neurotransmission and synaptic plasticity. This mechanism of action has been shown to have potential therapeutic benefits in various psychiatric disorders.
Biochemical and Physiological Effects
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has been shown to have several biochemical and physiological effects in preclinical models. These include increased NMDA receptor function, enhanced synaptic plasticity, and improved cognitive function. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has several advantages for use in lab experiments. It is a highly selective and potent GlyT1 inhibitor, which allows for precise manipulation of glycine levels in the brain. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in both in vitro and in vivo experiments. However, N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has some limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride. One area of interest is the use of the compound in combination with other drugs for the treatment of psychiatric disorders. Another area of interest is the development of new GlyT1 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride and its potential therapeutic benefits in various psychiatric disorders.
Conclusion
In conclusion, N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride is a novel compound with potential therapeutic benefits in the treatment of various psychiatric disorders. The compound works by inhibiting the reuptake of glycine, which enhances NMDA receptor function and improves neurotransmission and synaptic plasticity. N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has several advantages for use in lab experiments, but also has some limitations that need to be carefully considered. Further research is needed to fully understand the potential of N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride for the treatment of psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride has been extensively studied in preclinical models for its potential use in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. The compound has shown promising results in animal models of these disorders, and several clinical trials have been conducted to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-12(8-9-4-5-11-7-9)16(13,14)10-3-2-6-15-10;/h2-3,6,9,11H,4-5,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGFBBQIVYONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNC1)S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1420888-81-8 | |
| Record name | 2-Thiophenesulfonamide, N-methyl-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420888-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B3239319.png)



![tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B3239369.png)




![tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B3239409.png)



![2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B3239433.png)